Cas no 41449-95-0 (6-Chloro-2H-indazol-3-ylaMine)

6-Chloro-2H-indazol-3-ylamine is a heterocyclic organic compound featuring a chloro-substituted indazole core with an amine functional group at the 3-position. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its chloro and amine groups offer versatile sites for further functionalization, enabling the development of targeted bioactive molecules. The compound's stability under standard conditions and compatibility with common synthetic protocols enhance its utility in research and industrial applications. It is particularly relevant in the design of kinase inhibitors and other therapeutic agents, where the indazole scaffold is known to contribute to binding affinity and selectivity.
6-Chloro-2H-indazol-3-ylaMine structure
6-Chloro-2H-indazol-3-ylaMine structure
商品名:6-Chloro-2H-indazol-3-ylaMine
CAS番号:41449-95-0
MF:
メガワット:
CID:3027988

6-Chloro-2H-indazol-3-ylaMine 化学的及び物理的性質

名前と識別子

    • 6-Chloro-2H-indazol-3-ylaMine
    • 2H-Indazol-3-amine, 6-chloro

6-Chloro-2H-indazol-3-ylaMine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00840592-1g
2H-INdazol-3-amine, 6-chloro
41449-95-0 95%
1g
¥847.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00840592-5g
2H-INdazol-3-amine, 6-chloro
41449-95-0 95%
5g
¥2688.0 2024-04-18

6-Chloro-2H-indazol-3-ylaMine 関連文献

6-Chloro-2H-indazol-3-ylaMineに関する追加情報

Professional Introduction to 6-Chloro-2H-indazol-3-ylamine (CAS No. 41449-95-0)

6-Chloro-2H-indazol-3-ylamine, a compound with the chemical identifier CAS No. 41449-95-0, represents a significant molecule in the realm of pharmaceutical and chemical research. This heterocyclic amine derivative has garnered considerable attention due to its structural properties and potential applications in medicinal chemistry. The indazole core, characterized by a fused benzene and pyridazine ring system, serves as a versatile scaffold for designing novel bioactive molecules.

The structural motif of 6-Chloro-2H-indazol-3-ylamine incorporates a chlorine substituent at the 6-position and an amine group at the 3-position of the indazole ring. This specific arrangement imparts unique reactivity and interaction capabilities with biological targets, making it a valuable intermediate in synthetic chemistry. The chlorine atom, in particular, enhances electrophilicity, facilitating further functionalization and derivatization processes.

In recent years, the pharmaceutical industry has shown increasing interest in indazole derivatives due to their broad spectrum of biological activities. Research has demonstrated that compounds incorporating the indazole scaffold exhibit potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The amine group in 6-Chloro-2H-indazol-3-ylamine allows for hydrogen bonding interactions, which are crucial for binding to biological targets such as enzymes and receptors.

One of the most compelling aspects of 6-Chloro-2H-indazol-3-ylamine is its role as a building block in drug discovery. The compound's ability to undergo diverse chemical transformations makes it an excellent precursor for synthesizing more complex molecules. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or heteroaryl groups at various positions of the indazole ring, expanding its pharmacological profile.

The amine functionality also enables nucleophilic substitution reactions, allowing for the introduction of diverse side chains that can modulate bioactivity. This flexibility has been exploited in the development of kinase inhibitors, where indazole derivatives have shown promise in targeting aberrantly activated kinases in cancer cells. The chlorine atom further contributes to this versatility by participating in electrophilic aromatic substitution reactions, enabling further derivatization.

Recent studies have highlighted the potential of 6-Chloro-2H-indazol-3-ylamine in developing novel antiviral agents. The indazole scaffold's ability to mimic natural biomolecules makes it an attractive candidate for interfering with viral replication mechanisms. Additionally, the compound's structural features allow it to interact with viral proteases and polymerases, potentially inhibiting their activity and reducing viral load.

The synthesis of 6-Chloro-2H-indazol-3-ylamine typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by chlorination and amination steps. Advances in catalytic methods have improved the efficiency and scalability of these processes, making it feasible to produce larger quantities of the compound for research and development purposes.

In conclusion, 6-Chloro-2H-indazol-3-ylamine (CAS No. 41449-95-0) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic opportunities, compounds like this will play a crucial role in developing innovative treatments for unmet medical needs.

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